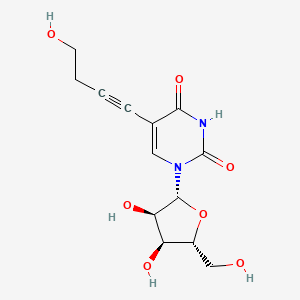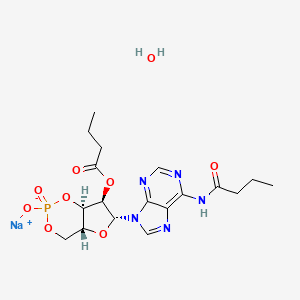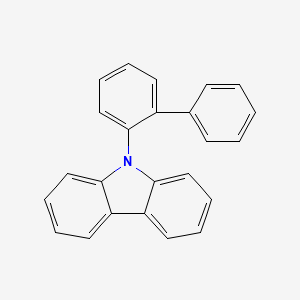
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- is a heterocyclic compound that features two imidazole rings. Imidazole derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- typically involves the reaction of 1-methylimidazole with a suitable carboxylating agent. One common method is the condensation reaction between 1-methylimidazole and 2-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules such as DNA and proteins. Its ability to bind to specific sites on these molecules makes it a useful tool for studying molecular recognition and binding mechanisms .
Medicine
In medicine, imidazole derivatives are known for their pharmacological properties, including antimicrobial, antifungal, and anticancer activities. 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- is investigated for its potential therapeutic applications in treating various diseases .
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial processes .
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
4-Methylimidazole: An imidazole derivative with a methyl group at the 4-position.
Uniqueness
1H-Imidazole-2-carboxylicacid,1-methyl-4-[[(1-methyl-1H-imidazol-2- is unique due to its dual imidazole rings and carboxamido functional groups. This structure provides it with distinct chemical reactivity and binding properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H11N5O3 |
|---|---|
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]imidazole-2-carboxylic acid |
InChI |
InChI=1S/C10H11N5O3/c1-14-4-3-11-7(14)9(16)13-6-5-15(2)8(12-6)10(17)18/h3-5H,1-2H3,(H,13,16)(H,17,18) |
Clave InChI |
TVPRWUJDZPPUGE-UHFFFAOYSA-N |
SMILES |
CN1C=CN=C1C(=O)NC2=CN(C(=N2)C(=O)O)C |
SMILES canónico |
CN1C=CN=C1C(=O)NC2=CN(C(=N2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl-2-[5-(3-nitrophenyl)]furoyl-acetate](/img/structure/B1648309.png)



![7-Nitro-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1648330.png)






![Sodium;tris[(2,2,2-trifluoroacetyl)oxy]boranuide](/img/structure/B1648354.png)


